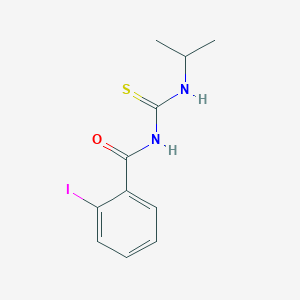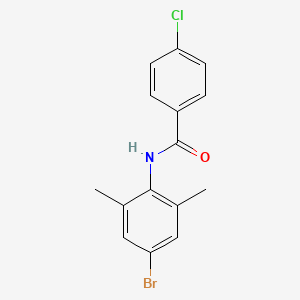![molecular formula C14H18ClN3O2 B5763713 N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a bicyclic ring and a hydrazide group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted hydrazides, depending on the specific reagents and conditions used.
Scientific Research Applications
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydrazide group can form covalent bonds with target proteins, leading to alterations in their function. These interactions can affect various biochemical pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide
- 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride
- 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide monohydrate
Uniqueness
N’-1-azabicyclo[222]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride is unique due to its specific combination of a bicyclic ring and a hydrazide group This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
Properties
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-3-hydroxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c18-12-3-1-2-11(8-12)14(19)16-15-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,18H,4-7,9H2,(H,16,19);1H/b15-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJJWQGJQFTJY-ZDCVYKBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC(=O)C3=CC(=CC=C3)O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC(=O)C3=CC(=CC=C3)O)/C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
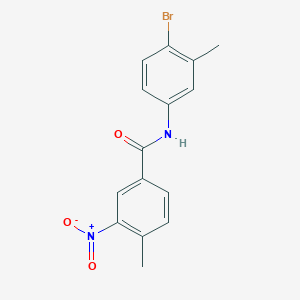
![[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
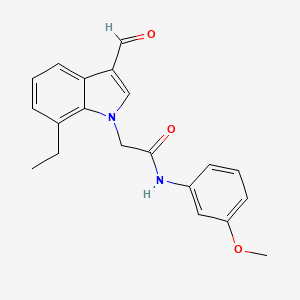
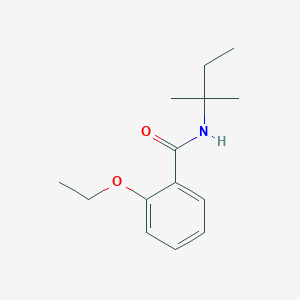
![7-(DIFLUOROMETHYL)-N~3~-(2-ETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5763692.png)
METHANONE](/img/structure/B5763705.png)
